(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride

Descripción general

Descripción

“(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride” is a chemical compound used in the preparation of optimized 5-membered heterocycle-linked pterins for inhibition of ricin toxin A. It is also used in the synthesis of orally bioavailable human neurokinin-1 (hNK1) antagonists .

Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

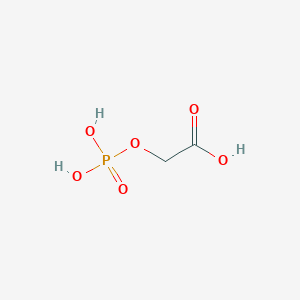

The molecular structure of “(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride” can be represented by the InChI code:1S/C3H6N4.2ClH/c4-1-3-2-5-7-6-3;;/h2H,1,4H2,(H,5,6,7);2*1H . The molecular weight of this compound is 134.567 .

Aplicaciones Científicas De Investigación

Cancer Research

Triazole compounds have shown potential in cancer research. For example, a series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . These compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme . This enzyme is often overexpressed in several types of cancers, so inhibiting it could potentially slow down tumor growth .

Drug Design and Development

Triazole compounds are important in drug design due to their broad range of applications in biomedicinal, biochemical, and material sciences . They can be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Material Science

Triazole compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Their unique chemical properties make them suitable for a wide range of applications.

Biological Studies

Triazole compounds have been used in detailed biological studies. For instance, one study suggested that a specific compound induced the apoptosis of BT-474 cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment.

Synthesis of New Compounds

Triazole compounds can be used in the synthesis of new compounds. For example, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed and synthesized .

Inhibitors in Biochemical Reactions

Triazole compounds have been found to inhibit certain biochemical reactions. For instance, they have shown superior carbonic anhydrase inhibitors . This could have potential applications in treating conditions like glaucoma, epilepsy, and even altitude sickness.

Mecanismo De Acción

Target of Action

It’s worth noting that triazole derivatives have been reported to exhibit anticancer activity due to the n1 and n2 nitrogen atoms of the triazole moiety actively contributing to binding to the active site of enzymes .

Mode of Action

It’s known that triazole derivatives can inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to cell cycle arrest and induce apoptosis .

Biochemical Pathways

Given the reported tubulin polymerization inhibition, it’s likely that the compound affects the microtubule dynamics involved in cell division .

Pharmacokinetics

In silico studies of sulfonyl piperazine-integrated triazole conjugates suggest that they possess drug-like properties .

Result of Action

It’s known that triazole derivatives can induce apoptosis in cancer cells . This is likely due to the inhibition of tubulin polymerization, leading to cell cycle arrest .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Propiedades

IUPAC Name |

2H-triazol-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.ClH/c4-1-3-2-5-7-6-3;/h2H,1,4H2,(H,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEMEPMSCVBCQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922764 | |

| Record name | 1-(1H-1,2,3-Triazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride | |

CAS RN |

118724-05-3 | |

| Record name | 1-(1H-1,2,3-Triazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32663.png)